4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide is an organic compound with the molecular formula C13H17NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group on the benzene ring and a 2-oxocyclohexyl group attached to the sulfonamide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-oxocyclohexyl)methylbenzenesulfonamide
- N-(2-ketocyclohexyl)-4-methylbenzenesulfonamide
- 4-methyl-N-(2-oxocyclohexyl)benzolsulfonamid
Uniqueness
4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide is unique due to its specific structural features, such as the 4-methyl group and the 2-oxocyclohexyl group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
58107-57-6 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h6-9,12,14H,2-5H2,1H3 |
InChI Key |
UYDQOFHGRWXQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2=O |
Origin of Product |
United States |
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